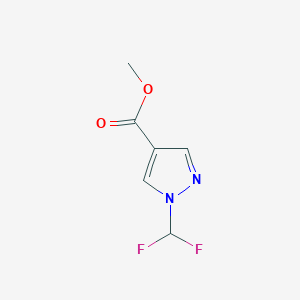

![molecular formula C21H17F3N2O3 B2672468 Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate CAS No. 881941-45-3](/img/structure/B2672468.png)

Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate

カタログ番号 B2672468

CAS番号:

881941-45-3

分子量: 402.373

InChIキー: OFKRPLRJGTXMHD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate” is a complex organic compound. It contains a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings, a benzene and pyridine . The compound also contains an ethyl ester group, an acetylphenyl group, and a trifluoromethyl group .

Synthesis Analysis

The synthesis of quinoline derivatives often involves reactions with heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions . A one-step transformation of heterocyclic N-oxides to 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles can be achieved through the combination of copper catalysis and activation by lithium fluoride or magnesium chloride .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a quinoline core, an ethyl ester group, an acetylphenyl group, and a trifluoromethyl group . The quinoline core is a benzo-fused N-heterocycle, which means it consists of a benzene ring fused with a nitrogen-containing heterocycle .Chemical Reactions Analysis

The chemical reactions involving this compound could include those typical for quinolines and its substituents. For instance, quinolines can undergo reactions such as dehydrogenation, deoxygenation, and annulation . The trifluoromethyl group can participate in various reactions due to the high electronegativity of fluorine .科学的研究の応用

1. Synthesis and Characterization

- Novel heterocyclic derivatives of thienoquinolines, related to Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, have been synthesized, showcasing the versatility of these compounds in organic synthesis (Awad et al., 1991).

- Detailed structural analyses, including spectral characterization and crystal structure studies, have been conducted on related compounds, which are crucial for understanding their chemical properties (Polo-Cuadrado et al., 2021).

2. Photovoltaic Applications

- Certain derivatives have been explored for their potential in photovoltaic applications. This includes the study of electrical properties and photovoltaic properties of quinoline derivatives in device fabrication, indicating their potential use in advanced material science (Zeyada et al., 2016).

3. Corrosion Inhibition

- Quantum chemical calculations on quinoxalines, closely related to Ethyl 4-[(4-acetylphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate, indicate their efficiency as corrosion inhibitors, providing insights into their industrial applications (Zarrouk et al., 2014).

4. Antimicrobial Activity

- Some derivatives have been synthesized and evaluated for antimicrobial activity, highlighting their potential in pharmaceutical and medical research (Holla et al., 2006).

特性

IUPAC Name |

ethyl 4-(4-acetylanilino)-7-(trifluoromethyl)quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O3/c1-3-29-20(28)17-11-25-18-10-14(21(22,23)24)6-9-16(18)19(17)26-15-7-4-13(5-8-15)12(2)27/h4-11H,3H2,1-2H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRPLRJGTXMHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2672385.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2672386.png)

![2-[({6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl}methoxy)methyl]oxirane](/img/structure/B2672389.png)

![3-(5-bromo-2-hydroxyphenyl)-5-butyl-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2672390.png)

![N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)sulfonyl]acetyl}-1-hydrazinecarbothioamide](/img/structure/B2672393.png)

![1'-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2672394.png)

![3-cyano-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)benzamide](/img/structure/B2672395.png)

![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2672398.png)

![2-[4-(5-chloro-2-fluorobenzoyl)piperazin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2672403.png)

![(E)-4-(Dimethylamino)-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-enamide](/img/structure/B2672405.png)

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide](/img/structure/B2672408.png)